tert-Butyl (cis-3-aminocyclopentyl)(methyl)carbamate
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Overview
Description
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate is a chemical compound with a unique structure that includes a tert-butyl group, an aminocyclopentyl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable aminocyclopentyl derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced aminocyclopentyl compounds .
Scientific Research Applications
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a tool in biochemical studies.
Medicine: Explored for its potential therapeutic effects and as a prodrug for enhancing cognitive function.
Mechanism of Action
The mechanism of action of tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(1R,3S)-3-(hydroxymethyl)cyclopentyl]carbamate: Similar structure but with a hydroxymethyl group instead of an aminocyclopentyl group.
tert-Butyl carbamate: A simpler compound with only a tert-butyl and carbamate group.
Uniqueness
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C11H22N2O2 |
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Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,3S)-3-aminocyclopentyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-6-5-8(12)7-9/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
InChI Key |
KAUUUTDOHYYFTF-DTWKUNHWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H]1CC[C@@H](C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)N |
Origin of Product |
United States |
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